N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-PHENYLPROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a phenylpropanamide moiety. Its molecular formula is C19H27N3O3, and it has a molecular weight of 345.4360 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-PHENYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methylpropanoyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the reaction with 3-phenylpropanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives
Scientific Research Applications
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-PHENYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: A structurally related compound with similar applications in research.
2-bromo-2-methylpropanoate esters: Used in polymer synthesis and drug delivery systems.
Uniqueness
N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-PHENYLPROPANAMIDE is unique due to its specific combination of a tetrahydroquinoline core and a phenylpropanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H26N2O2/c1-16(2)22(26)24-14-6-9-18-11-12-19(15-20(18)24)23-21(25)13-10-17-7-4-3-5-8-17/h3-5,7-8,11-12,15-16H,6,9-10,13-14H2,1-2H3,(H,23,25) |
InChI Key |
BRRDXHDRJRSYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.